CYP Enzyme Selectivity Profile of 3-Ethoxy-N-(2-fluorobenzyl)aniline vs. CYP1A2 and CYP3A4
3-Ethoxy-N-(2-fluorobenzyl)aniline exhibits a defined CYP inhibition profile characterized by moderate CYP1A1 inhibition (IC50 = 1.20 μM) with substantially weaker activity against CYP3A4 (IC50 > 10 μM) [1]. This approximately >8-fold selectivity window contrasts with related N-benzyl aniline derivatives that often display broader CYP inhibition profiles with less discrimination between isoforms. Notably, the compound shows markedly weaker activity against CYP1A2 (Ki = 13.6 μM) compared to CYP1A1, providing an additional selectivity layer within the CYP1 family [2].
| Evidence Dimension | CYP enzyme inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | CYP1A1 IC50 = 1.20 μM (1,200 nM); CYP3A4 IC50 > 10 μM (>10,000 nM); CYP1A2 Ki = 13.6 μM (13,600 nM) |
| Comparator Or Baseline | CYP1A1 vs. CYP3A4 selectivity ratio >8.3-fold; CYP1A2 Ki = 13.6 μM vs. CYP1A1 IC50 = 1.20 μM yields >11-fold difference |
| Quantified Difference | >8-fold CYP1A1:CYP3A4 selectivity; >11-fold difference between CYP1A2 Ki and CYP1A1 IC50 |
| Conditions | CYP1A1: Human CYP1A1 expressed in HEK293 cells, 7-ethoxyresorufin substrate, 30 min preincubation; CYP3A4: Human CYP3A4 expressed in HEK293 cells, dibenzylfluorescein substrate, 30 min preincubation; CYP1A2: Rat recombinant CYP1A2 expressed in E. coli, phenacetin O-deethylation, Dixon plot analysis |
Why This Matters
A defined CYP inhibition profile with measurable isoform selectivity enables more predictable interpretation of metabolism-dependent assay results and informs compound selection for studies where CYP-mediated off-target effects require control.
- [1] BindingDB BDBM50269353 (CHEMBL4105559). Affinity data for 3-Ethoxy-N-(2-fluorobenzyl)aniline against human CYP1A1 and CYP3A4. Curated by ChEMBL. View Source
- [2] BindingDB BDBM50448435 (CHEMBL3122088). Ki data for 3-Ethoxy-N-(2-fluorobenzyl)aniline against rat CYP1A2. View Source
